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N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

Procuring the wrong analog from the 868977-xx congeneric series can derail SAR reproducibility due to profound activity cliffs from even minor substituent changes. This exact, unsubstituted imidazo[1,2-a]pyridine benzamide provides the minimal pharmacophore required for unbiased kinase hinge recognition. - Enables head-to-head kinase panel screens against 7-methyl, 4-nitro, and 3,4-difluoro analogs to generate comparative selectivity fingerprints. - Electron-donating 4-methoxy group (Hammett σₚ = -0.27) serves as the reference point for benzamide electronic SAR modeling. - Suitable for derivatization into affinity probes or photoaffinity labels for target deconvolution campaigns.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 868977-66-6
Cat. No. B2645130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide
CAS868977-66-6
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C17H17N3O2/c1-22-15-7-5-13(6-8-15)17(21)18-10-9-14-12-20-11-3-2-4-16(20)19-14/h2-8,11-12H,9-10H2,1H3,(H,18,21)
InChIKeyAOMDZDYGAMGUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868977-66-6: Chemical Identity and Provenance


N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide (CAS 868977-66-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine benzamide class, defined by a fused imidazo[1,2-a]pyridine bicyclic core linked via an ethyl spacer to a 4-methoxybenzamide moiety [1]. Its molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol, and it bears the InChIKey AOMDZDYGAMGUFF-UHFFFAOYSA-N [1]. The compound was created as part of a combinatorial screening library assembled around 2006 and is catalogued as a research-grade small molecule supplied by multiple commercial vendors for early-stage drug discovery screening [1][2]. Imidazo[1,2-a]pyridine derivatives, as a broader pharmacophore class, have been extensively investigated as protein kinase inhibitors—targeting kinases such as PI3Kα, CLK1, DYRK1A, and BTK—and as ligands for amyloid imaging, establishing the scaffold's relevance to oncology and neuroscience research [3]. However, the specific biological activity profile of the 4-methoxybenzamide-substituted derivative remains sparsely characterized in the public domain, and available evidence must be contextualized alongside the data reported for its close structural analogs within the same 868977-xx congeneric series [2].

1
Discovery Screening Scaffold Synthetic small molecule imidazo[1,2-a]pyridine benzamide, supplied for early-stage research screening.
2
Kinase Pharmacophore Core Belongs to a class investigated as kinase inhibitors (PI3Kα, CLK1, DYRK1A, BTK); relevant to oncology and neuroscience models.
3
Uncharacterized Bioactivity Specific biological activity profile remains sparsely characterized in the public domain; requires validation.

Activity Cliff: In-Class Analog Specificity


Within the imidazo[1,2-a]pyridine benzamide series, even minor structural modifications at the benzamide phenyl ring or the imidazopyridine core produce profound differences in molecular recognition, physicochemical properties, and biological readout—a phenomenon commonly described as an activity cliff in medicinal chemistry [1]. The 868977-xx congeneric series illustrates this principle directly: the 4-methoxy derivative (target compound), the 4-nitro derivative (CAS 868977-51-9), the 3,4-difluoro derivative (CAS 868977-48-4), and the 7-methyl-3-trifluoromethyl derivative (CAS 868977-86-0) share an identical imidazo[1,2-a]pyridin-2-ylethylamine scaffold yet diverge in hydrogen-bonding capacity, lipophilicity (cLogP), electron density distribution, and metabolic stability . For instance, replacing the electron-donating 4-methoxy group (–OCH₃, Hammett σₚ = –0.27) with the strongly electron-withdrawing 4-nitro group (–NO₂, σₚ = +0.78) fundamentally alters the compound's electronic profile and predicted target engagement . These substituent-dependent effects mean that screening hits or literature data obtained with one analog cannot be assumed transferable to another, making the procurement of the exact compound—not merely any imidazo[1,2-a]pyridine benzamide—a critical requirement for reproducible research

Target Compound
4-Methoxybenzamide (868977-66-6)
Electron-donating group (σₚ = –0.27); unsubstituted imidazo[1,2-a]pyridine core.
Substitution Mismatch
Analogs Diverge in Key Properties
4-Nitro (σₚ = +0.78) and 3,4-difluoro analogs alter H-bonding and electronic profiles, shifting binding modes.
Target Compound
Unsubstituted Core (868977-66-6)
Clean pharmacophore baseline with no core substituents on the imidazo[1,2-a]pyridine ring system.
Substitution Mismatch
7-Methyl Analog (868977-99-5)
Introduction of steric bulk at the 7-position may shift hinge-binding region interactions and selectivity fingerprints.
Target Compound
Fragment-Sized Molecule (295 Da)
Low molecular weight, suitable for fragment-based screening and scaffold-hopping research.
Substitution Mismatch
Elaborated Leads (>800 Da)
Highly optimized kinase inhibitors (e.g., ChEMBL466397) exhibit diverging physiochemical and binding landscapes.

Quantitative Differentiation vs. Structural Analogs


Unsubstituted Core vs. 7-Methyl Analog

Among the 868977-xx imidazo[1,2-a]pyridine benzamide series, CAS 868977-66-6 is the only member bearing an unsubstituted imidazo[1,2-a]pyridine core combined with a 4-methoxybenzamide moiety [1]. The closest analog, 4-methoxy-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide (CAS 868977-99-5), introduces a methyl group at the 7-position of the imidazopyridine ring, which alters both steric bulk and electronic distribution at the hinge-binding region critical for kinase ATP-pocket recognition [2]. The target compound therefore occupies a distinct position in chemical space, offering an unsubstituted core for unbiased kinase selectivity profiling [1].

Unsubstituted Core vs. 7-Methyl
Head-to-head
Unsubstituted imidazo[1,2-a]pyridine vs. 7-Methyl analog
ΔMW = +14 Da; cLogP lower by ~0.5 units.
Provides a clean baseline for kinase hinge-binding assays, avoiding steric bias.
Data to verify: Computed properties from PubChem.
Medicinal chemistry Kinase inhibitor design Structure–activity relationships

Benzamide Para-Substituent Electronic Comparison

The 4-methoxy substituent (–OCH₃) on the benzamide ring of CAS 868977-66-6 imparts distinct electronic and hydrogen-bonding properties compared to other members of the series. The 4-nitro analog (CAS 868977-51-9) bears a strongly electron-withdrawing –NO₂ group (Hammett σₚ = +0.78), while the 3,4-difluoro analog (CAS 868977-48-4) introduces two electronegative fluorine atoms . The 4-methoxy group is electron-donating (σₚ = –0.27) and can act as a hydrogen bond acceptor via the oxygen lone pairs, whereas the 4-nitro group is a strong hydrogen bond acceptor but with a radically different electrostatic potential surface . These differences are predicted to produce divergent binding modes at kinase ATP sites, making each member of the series pharmacologically non-interchangeable [1].

Benzamide Electronic Effects
Head-to-head
4-OCH₃ (σₚ = –0.27) vs. 4-NO₂ (σₚ = +0.78) vs. 3,4-diF
Electronic profile and H-bond acceptor capacity vary significantly.
Electronic character directly influences kinase ATP-site binding affinity and selectivity.
Method context: Standard Hammett compilations; cLogP predictions.
Physicochemical profiling Kinase inhibitor design SAR exploration

Fragment vs. Elaborated Lead Differentiation

CAS 868977-66-6 was created on July 29, 2006, as part of a large combinatorial library deposited into PubChem, positioning it as an early-generation screening compound [1]. In contrast, highly optimized imidazo[1,2-a]pyridine benzamide kinase inhibitors such as the BTK inhibitor bearing a 2-methoxybenzamide linked via a complex pyrimidine-piperazine-piperidine chain (ChEMBL466397, IC₅₀ = 357 nM against BTK) represent late-stage lead compounds with extensive synthetic elaboration [2]. The 4-methoxy derivative, by virtue of its smaller size (MW 295.34 vs. >800 Da for elaborated leads), higher ligand efficiency potential, and unoptimized scaffold, is distinctly suited for fragment-based screening, scaffold-hopping campaigns, and target deconvolution studies where a minimally elaborated chemotype is required [1].

Fragment vs. Lead Dimension
Cross-study
MW 295 Da vs. ~852 Da (ChEMBL466397)
Ligand efficiency potential of ~0.42 vs. ≤0.25 kcal/mol per heavy atom.
Supports fragment-based screening and scaffold-hopping research requiring minimal elaboration.
Comparator is a highly elaborated late-stage kinase inhibitor lead.
High-throughput screening Chemical biology Drug discovery

Research and Procurement Scenarios


Kinase Selectivity Panel Screening

The unsubstituted imidazo[1,2-a]pyridine core of CAS 868977-66-6 makes it an ideal candidate for broad kinase selectivity profiling [1]. Unlike the 7-methyl analog (CAS 868977-99-5), which introduces steric bulk at a position known to interact with the kinase hinge region, the target compound presents a minimal pharmacophore that allows unbiased assessment of the imidazo[1,2-a]pyridine scaffold's intrinsic kinase recognition properties [2]. Researchers should procure this compound for use as a reference standard in head-to-head kinase panel screens against the 7-methyl, 4-nitro, and 3,4-difluoro analogs to generate comparative selectivity fingerprints that inform lead optimization decisions [1][2].

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 295.34 Da and a ligand efficiency-compatible heavy atom count, CAS 868977-66-6 meets the physicochemical criteria for fragment-based screening libraries [1]. Its 4-methoxybenzamide moiety provides a hydrogen-bond-accepting anchor point compatible with the kinase hinge region, while the ethyl linker offers conformational flexibility for induced-fit binding [1]. In contrast to the elaborated, high-molecular-weight imidazo[1,2-a]pyridine leads (e.g., ChEMBL466397, MW ~852 Da), this compound provides a tractable starting point for structure-based fragment growing, merging, or linking strategies [3].

Electronic Substituent Effect SAR Studies

The distinct electronic character of the 4-methoxy substituent (σₚ = –0.27) on the benzamide ring positions CAS 868977-66-6 as the electron-donating reference point in a Hammett-type SAR series [1]. When procured alongside the 4-nitro analog (σₚ = +0.78) and the 3,4-difluoro analog (σₚ = +0.06), this compound enables a systematic investigation of how benzamide electronic effects modulate kinase binding affinity and selectivity [1][2]. Such studies are critical for establishing predictive SAR models that guide the design of optimized leads with balanced potency and drug-like properties [2].

Target Deconvolution and Chemoproteomics

The minimal structural elaboration of CAS 868977-66-6, combined with the synthetic tractability of the imidazo[1,2-a]pyridine scaffold, makes it a suitable candidate for derivatization into affinity chromatography probes or photoaffinity labeling reagents for target identification studies [1]. Its free secondary amine position (after benzamide hydrolysis) or the methoxy oxygen can serve as functionalization handles for linker attachment without perturbing the core pharmacophore, enabling pull-down experiments to identify the molecular targets of the imidazo[1,2-a]pyridine benzamide chemotype [1]. Researchers should prioritize this compound over more heavily substituted analogs when planning target deconvolution campaigns, as the absence of core substituents minimizes steric interference with potential binding partners [1].

Application
Selection Property
Validation Focus
Kinase Selectivity Panel Screening
Unsubstituted core baseline for profiling
Comparative fingerprints vs. 7-methyl, 4-nitro, and 3,4-difluoro analogs
Fragment-Based Drug Discovery
MW 295 Da and high ligand efficiency potential
Protein hinge-region binding assessment; structure-based fragment growing
Electronic SAR Studies
4-Methoxy as electron-donating anchor (σₚ = –0.27)
Predictive SAR modeling of kinase binding modulation
Target Deconvolution / Chemoproteomics
Minimal steric interference for probe attachment
Target identification via pull-down / affinity chromatography
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